N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Thiadiazole ring formation: This step involves the cyclization of appropriate precursors under specific conditions, often using a copper-catalyzed cyclization of ketones with nitriles.
Final coupling: The final step involves coupling the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: stands out due to its unique combination of a pyrimidine ring, sulfamoyl group, and thiadiazole ring
Properties
Molecular Formula |
C16H16N6O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N6O3S2/c1-9-8-14(18-11(3)17-9)21-27(24,25)13-6-4-12(5-7-13)19-16(23)15-10(2)20-22-26-15/h4-8H,1-3H3,(H,19,23)(H,17,18,21) |
InChI Key |
AYDBLOBAFXHDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
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